molecular formula C15H16N2 B8460690 N,N-Dimethyl-N'-phenyl-benzamidine CAS No. 2397-36-6

N,N-Dimethyl-N'-phenyl-benzamidine

Cat. No.: B8460690
CAS No.: 2397-36-6
M. Wt: 224.30 g/mol
InChI Key: YRCVSLXBPYHZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-N'-phenyl-benzamidine is a chemical compound with the molecular formula C15H16N2 and a molecular weight of 224.30 g/mol . Its structure features a benzamidine core, a functional group known in medicinal chemistry for its ability to interact with enzyme active sites. This specific N-substituted derivative is part of a broader class of benzamidine compounds studied for their metabolic pathways, including potential N-oxidation reactions as investigated in related biochemical contexts . As a research chemical, it serves as a valuable intermediate or building block in organic synthesis and may be of interest in the development of pharmacologically active molecules. Researchers can utilize this compound for in vitro studies to explore its physicochemical properties, reactivity, and potential interactions with biological systems. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2397-36-6

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

N,N-dimethyl-N'-phenylbenzenecarboximidamide

InChI

InChI=1S/C15H16N2/c1-17(2)15(13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

YRCVSLXBPYHZDA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=NC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of N,n Dimethyl N Phenyl Benzamidine

Electrophilic and Nucleophilic Reactivity of the Amidine Moiety

The amidine moiety, characterized by the -N=C-N- functional group, is a key structural feature that dictates the reactivity of N,N-Dimethyl-N'-phenyl-benzamidine. This group possesses both electrophilic and nucleophilic centers, allowing it to participate in a diverse range of chemical reactions. The carbon atom double-bonded to one nitrogen and single-bonded to another is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms. Conversely, the lone pairs of electrons on the nitrogen atoms, particularly the sp2-hybridized nitrogen, impart nucleophilic character to the molecule.

The reactivity of the amidine can be influenced by the nature of the substituents on the nitrogen and carbon atoms. In this compound, the presence of two methyl groups on one nitrogen and a phenyl group on the other modulates the electronic properties of the amidine core.

Reactions with Diazonium Salts

Arenediazonium salts are highly reactive electrophiles due to the presence of the positively charged diazonium group (-N₂⁺). researchgate.net They readily participate in electrophilic aromatic substitution reactions with electron-rich aromatic compounds. nih.gov In the context of this compound, the phenyl group attached to the nitrogen atom can act as the nucleophile in such reactions.

The reaction of this compound with a diazonium salt, such as a p-substituted benzenediazonium (B1195382) tetrafluoroborate, would likely proceed via an azo-coupling reaction. nih.gov In this electrophilic aromatic substitution, the diazonium ion attacks the electron-rich phenyl ring of the benzamidine (B55565). The substitution pattern on the phenyl ring will be directed by the activating effect of the amidine group. Typically, this reaction leads to the formation of novel azo compounds. nih.gov In some cases, the reaction of electron-rich benzenes with two equivalents of diazonium salts can lead to the formation of benzimidazole (B57391) derivatives through the collapse of a dicationic intermediate and expulsion of a substituted aniline (B41778). nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are pivotal in the synthesis of various heterocyclic compounds, and this compound serves as a valuable precursor for such transformations.

Copper-Catalyzed Intramolecular C–H Amination to Benzimidazoles

Copper-catalyzed C-H amination has emerged as a powerful tool for the construction of N-heterocycles. nih.gov In the case of this compound and its derivatives, this methodology can be employed to synthesize benzimidazoles through an intramolecular C-N bond formation. nih.govresearchgate.net This process typically involves the activation of a C-H bond on the N-phenyl ring and its subsequent coupling with the amidine nitrogen.

The reaction often requires a copper catalyst, such as copper(I) oxide (Cu₂O) or copper(II) acetate (B1210297) (Cu(OAc)₂), a suitable ligand, and a base. researchgate.net The ligand plays a crucial role in facilitating the catalytic cycle. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. For instance, a straightforward and sustainable method has been developed using Cu₂O as the catalyst, 1,2-dimethylethyldiamine (DMEDA) as the ligand, and potassium carbonate (K₂CO₃) as the base, with water as the solvent. researchgate.net This environmentally friendly approach provides a valuable route to a library of benzimidazoles in high yields. researchgate.net

Below is a table summarizing typical reaction conditions for the copper-catalyzed intramolecular C-H amination of N-aryl amidines to form benzimidazoles.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Cu₂O (5 mol%)DMEDA (10 mol%)K₂CO₃Water100High researchgate.net
Cu(OAc)₂phenNaOAcm-xylene155-
CuI (20 mol%)-DBUDMSO110- researchgate.net

Formation of 1,2-Phenyl-1H-benzimidazole Derivatives

This compound and related structures can be utilized in the synthesis of 1,2-disubstituted benzimidazole derivatives. One common approach involves the condensation reaction between an o-phenylenediamine (B120857) derivative and a carboxylic acid or its equivalent. researchgate.netnih.gov While this compound itself doesn't directly undergo this condensation, it can be a precursor to intermediates that do.

A more direct route from related starting materials involves a one-pot synthesis. For instance, 1,2-diphenyl-1H-benzo[d]imidazole derivatives can be synthesized via a palladium-catalyzed reaction. rsc.org While this specific example does not start from this compound, it illustrates a general strategy for forming 1,2-diaryl-substituted benzimidazoles.

The synthesis of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has also been reported, starting from the condensation of o-phenylenediamine and aromatic aldehydes, followed by N-alkylation. nih.gov This highlights the versatility of benzimidazole synthesis, where the substitution pattern can be readily modified.

Electrochemical Behavior and Redox Transformations

The electrochemical properties of N-arylbenzamidines are of interest for understanding their reactivity and for potential applications in areas such as electro-organic synthesis and sensor development.

Oxidation and Reduction Characteristics of N-Arylbenzamidines

The oxidation and reduction of N-arylbenzamidines involve the transfer of electrons to or from the molecule, leading to the formation of radical ions or other reactive intermediates. The ease of oxidation or reduction is influenced by the electronic nature of the substituents on the aromatic rings and the amidine core.

Oxidation: The oxidation of N-arylbenzamidines likely occurs at the nitrogen atoms or the electron-rich aromatic rings. The presence of electron-donating groups on the phenyl rings would lower the oxidation potential, making the molecule easier to oxidize. Electrochemical studies on related N-aryl compounds, such as N-arylpyridoindazolium salts and their diarylamine precursors, have shown that oxidation can lead to intramolecular cyclization. beilstein-journals.org The oxidation of N-arylbenzamidines could potentially follow similar pathways, leading to cyclized products. The oxidation process is often irreversible, suggesting that the initially formed radical cation undergoes rapid follow-up chemical reactions. researchgate.net

Reduction: The reduction of N-arylbenzamidines would likely involve the addition of electrons to the π-system of the molecule. The presence of electron-withdrawing groups would make the molecule more susceptible to reduction. The reduction of related nitro-containing benzoxazole (B165842) compounds has been studied, where the nitro group is readily reduced. esisresearch.org While this compound lacks a nitro group, the principles of how substituents affect reduction potentials are transferable. The reduction of N-arylpyridoindazolium salts has been shown to be reversible in some cases, regenerating the starting diarylamine. beilstein-journals.org

The electrochemical behavior of a molecule is typically studied using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These methods provide information about the oxidation and reduction potentials, the number of electrons transferred, and the reversibility of the redox processes.

The following table provides a conceptual overview of how substituents might influence the redox properties of N-Arylbenzamidines, based on general principles of electrochemistry. youtube.com

Substituent on Aryl RingExpected Effect on Oxidation PotentialExpected Effect on Reduction Potential
Electron-Donating (e.g., -OCH₃, -CH₃)Lower (easier to oxidize)Higher (harder to reduce)
Electron-Withdrawing (e.g., -NO₂, -CN)Higher (harder to oxidize)Lower (easier to reduce)

Electrophilic Chlorination Phenomena

The electrophilic chlorination of this compound is a nuanced process, with reactivity centered on the nitrogen atoms and the electron-rich aromatic rings. While specific studies detailing the chlorination of this exact molecule are not extensively documented in the provided literature, the reactivity can be inferred from the behavior of structurally related compounds such as amides, anilines, and N-arylamidines.

The amidine functional group possesses two nitrogen atoms that can act as nucleophilic centers. The reaction with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), is expected to initially form an N-chloroamidine intermediate. clockss.org The stability and subsequent reactivity of this intermediate are influenced by the electronic properties of the substituents on the amidine.

In a general context, the chlorination of amides is known to proceed via the formation of N-chloramides. rsc.org The rate of these reactions is dependent on the pH and the nature of the substituents on the amide nitrogen and carbonyl carbon. rsc.org For this compound, the presence of the electron-donating dimethylamino group and the phenyl group will modulate the electron density on the nitrogen atoms, thereby influencing the rate and regioselectivity of the chlorination.

Furthermore, the phenyl rings in the molecule are susceptible to electrophilic aromatic substitution. The reaction conditions will dictate whether N-chlorination or C-chlorination (on the aromatic rings) is the predominant pathway. The use of a Lewis acid catalyst, such as AlCl₃ or FeCl₃, typically enhances the electrophilicity of the chlorinating agent, favoring aromatic chlorination. masterorganicchemistry.comyoutube.com In the absence of such a catalyst, N-chlorination is often the more kinetically favored process. clockss.org

It has been noted in the study of related N-arylamidines that reaction with NCS can lead to the formation of N'-chloro intermediates, which can be relatively stable. clockss.org However, under basic conditions, these intermediates can undergo further reactions, such as cyclization. clockss.org In the case of this compound, the potential for subsequent reactions following an initial chlorination event is significant, though detailed experimental data on the specific outcomes are limited in the available literature.

Reactions Leading to Heterocyclic Systems

The structural framework of this compound, and more broadly N-phenylbenzamidines, serves as a valuable precursor for the synthesis of various heterocyclic compounds. The inherent reactivity of the amidine moiety allows for its participation in cyclization reactions to form stable ring systems.

Pyrimidine (B1678525) Derivative Formation from N-Phenylbenzamidine

The synthesis of pyrimidine derivatives from N-phenylbenzamidine is a classic example of heterocycle formation utilizing the amidine functional group. The Pinner synthesis, a well-established method, involves the condensation of an amidine with a 1,3-dicarbonyl compound, such as a β-keto ester or a malonic ester. slideshare.net This reaction is typically catalyzed by either an acid or a base and proceeds through a cyclocondensation mechanism to afford the pyrimidine ring.

The general reaction scheme involves the nucleophilic attack of one of the amidine nitrogens onto a carbonyl group of the dicarbonyl compound, followed by an intramolecular condensation and dehydration to yield the aromatic pyrimidine core. The substitution pattern of the resulting pyrimidine is determined by the specific dicarbonyl compound and amidine used.

Reactant 1Reactant 2Product TypeReference
Amidine1,3-Dicarbonyl CompoundPyrimidine slideshare.net
Amidineβ-Keto EsterSubstituted Pyrimidine slideshare.net
AmidineMalonic EsterSubstituted Pyrimidine slideshare.net

Modern variations of pyrimidine synthesis have expanded the scope of this transformation. For instance, multicomponent reactions catalyzed by transition metals, such as iridium, allow for the synthesis of pyrimidines from amidines and alcohols. organic-chemistry.org Additionally, reactions involving amidines and α,β-unsaturated ketones or alkynes provide alternative routes to highly substituted pyrimidines. organic-chemistry.org The reaction of N-phenylbenzamidine in these synthetic strategies would lead to pyrimidines bearing a phenyl group at a position dictated by the reaction mechanism.

Quinazoline (B50416) Synthesis from Benzamidines

N-phenylbenzamidines are particularly effective starting materials for the synthesis of quinazolines, a class of heterocyclic compounds with significant biological activity. A notable method involves a copper-catalyzed reaction of N-phenylbenzamidines that proceeds via an intramolecular C-H amination. acs.orgnih.gov

In one such reported synthesis, an N-phenylbenzamidine is treated with an alkynyliodonium salt in the presence of a copper(I) bromide catalyst. acs.org This reaction is proposed to proceed through a copper-catalyzed C-H alkynylation at the ortho position of the N-phenyl group, directed by the amidine functionality. The resulting intermediate then undergoes a cyclization to form the quinazoline ring system. acs.org This method allows for the direct construction of functionalized quinazolines from ortho-unsubstituted anilines, which are used to prepare the starting N-phenylbenzamidines. acs.org

The yields of these reactions are generally moderate to good, and the methodology is tolerant of a range of substituents on both the benzamidine and the alkyne components. acs.org

N-Phenylbenzamidine ReactantReagentCatalystProductYieldReference
N-Phenylbenzamidine5-Nitro-1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-oneCuBr2-Phenyl-4-[(triisopropylsilyl)methyl]quinazoline~61% acs.org
N-(3-Bromophenyl)benzamidine5-Nitro-1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-oneCuBr5-Bromo- and 7-Bromo-2-phenyl-4-[(triisopropylsilyl)methyl]quinazoline48% acs.org
N-(3-Methoxyphenyl)benzamidine5-Nitro-1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-oneCuBr5-Methoxy- and 7-Methoxy-2-phenyl-4-[(triisopropylsilyl)methyl]quinazoline77% acs.org

Other copper-catalyzed methods have also been developed, such as the reaction of N-arylamidines with aldehydes or alcohols, which proceed via an aerobic oxidative coupling. nih.gov Furthermore, cascade reactions of amidine hydrochlorides with substituted 2-halobenzaldehydes or 2-halophenylketones, also catalyzed by copper, provide an efficient route to quinazoline derivatives. rsc.org These diverse synthetic strategies highlight the importance of benzamidines as key building blocks in the construction of complex heterocyclic systems.

Derivatives and Analogues of N,n Dimethyl N Phenyl Benzamidine

Structural Classes of Amidine Derivatives

The versatility of the amidine functional group, characterized by the R-C(=NR')-NR''R''' moiety, gives rise to several important structural classes. These include cationic species, salts, and derivatives incorporating hydroxyl or thiocarbamoyl groups.

The formamidinium cation, [HC(NH₂)₂]⁺, is the simplest amidine cation and a key component in the field of perovskite solar cells. nih.gov Its size and ability to form hydrogen bonds are crucial for the stability and electronic properties of formamidinium-based perovskite structures like formamidinium lead iodide (FAPbI₃). chemrxiv.orgresearchgate.net The structure of the formamidinium cation is planar and symmetrical. researchgate.net In perovskite crystals, these cations are typically disordered and confined within the inorganic framework, undergoing rapid molecular rotations at room temperature. nih.govresearchgate.net The reorientation dynamics of the formamidinium cation within the perovskite lattice are complex, involving motions such as agitation and 90° flips, which occur on picosecond timescales. juniv.edu

The properties of materials containing formamidinium cations can be tuned by mixing them with other cations like cesium or methylammonium. nih.govrsc.org This strategy affects the crystal phase stability and the material's bandgap, which is critical for optimizing solar cell efficiency. nih.govjuniv.edu

Table 1: Properties of Formamidinium-Based Perovskites

CompoundCrystal System (at RT)Bandgap (eV)Key Feature
α-FAPbI₃Cubic~1.48Higher thermal stability than MAPbI₃. juniv.edu
(MA)ₓ(FA)₁₋ₓPbI₃Cubic (0.2 ≤ x ≤ 1)TunableCation ratio affects optical properties and stability. rsc.org
FA₀.₉Cs₀.₁PbI₃Cubic-Cs doping alters phase transition temperatures. nih.gov

Amidinate salts are anionic derivatives of amidines with the general structure [R-N-C(R')-N-R]⁻. These salts are widely utilized as ligands in organometallic and coordination chemistry due to their versatility and the stability they impart to metal complexes. nih.govnih.gov The steric and electronic properties of amidinate ligands can be readily modified by changing the substituents on the nitrogen atoms and the central carbon, allowing for fine-tuning of the resulting metal complex's characteristics. nih.gov

The synthesis of amidinate salts can be achieved through various methods. A common approach involves the reaction of a carbodiimide (B86325) with an organometallic reagent, such as an organolithium or Grignard reagent. nih.gov They can also be prepared by the deprotonation of a neutral amidine precursor. These ligands typically coordinate to metal centers in a bidentate fashion, forming stable four or five-membered chelate rings. nih.govresearchgate.net This coordination mode enhances the rigidity and stability of the resulting complexes. nih.gov

Hydroxyamidines, also known as amidoximes, are amidine derivatives where one of the nitrogen atoms is hydroxylated (N-hydroxylated). researchgate.net These compounds are of significant interest in medicinal chemistry, often serving as prodrugs for the corresponding amidines. nih.gov The introduction of the hydroxyl group reduces the basicity of the amidine, which can improve pharmacokinetic properties such as gastrointestinal absorption. nih.gov In vivo, these compounds can be reduced to the more active amidine form.

The synthesis of hydroxyamidines can be accomplished through several routes. A common method is the reaction of a nitrile with hydroxylamine. researchgate.net Alternatively, they can be prepared from imidoyl chlorides and hydroxylamine. More recent methods involve the ring-opening of certain heterocycles with hydroxylamine, which can be performed efficiently under microwave irradiation. researchgate.net The development of novel hydroxyamidine derivatives is an active area of research, with applications in designing inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov

Table 2: Synthetic Approaches to Hydroxyamidines

Starting MaterialReagentKey Feature
NitrileHydroxylamineCommon and direct method. researchgate.net
Aldehyde/KetoneHydroxylamineForms oximes, a related class. researchgate.net
ImidoylbenzotriazoleHydroxylamineFast preparation under microwave conditions. researchgate.net

Thiocarbamoylbenzamidines are derivatives that incorporate a thiourea-like functional group attached to the benzamidine (B55565) core. The general structure is characterized by an N-(thiocarbamoyl)benzamidine skeleton. These compounds are synthesized by the reaction of a benzamidine derivative with an appropriate isothiocyanate. nih.gov This reaction is analogous to the well-established formation of thioureas from primary or secondary amines and isothiocyanates. nih.gov

The synthesis of the N-thiocarbamoyl linkage is a versatile reaction. For instance, N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have been synthesized from 2-thioxo-substituted-1,3-benzoxazines and benzylamine. nih.govresearchgate.net More directly, benzoyl isothiocyanate can react with various nucleophiles to form N-acylthiourea derivatives. researchgate.net The synthesis of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives, for example, is achieved by reacting a suitable chalcone (B49325) with thiosemicarbazide. These synthetic strategies highlight the general approach of combining an amine-containing moiety (like benzamidine) with a source of the thiocarbonyl group to form the target thiocarbamoyl derivatives. The characterization of these compounds relies on standard spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR. nih.govresearchgate.net

Synthesis of Substituted N-Phenylbenzamidines and Related Analogues

The synthesis of substituted N-phenylbenzamidines often involves multi-step procedures to introduce various functional groups onto the aromatic rings or the amidine nitrogen atoms, leading to a wide range of analogues with tailored properties.

N,N'-Diarylbenzamidine derivatives represent a significant subclass of substituted amidines where both nitrogen atoms of the amidine group are substituted with aryl groups. The synthesis of these compounds can be approached through several established methods for amidine formation. researchgate.net

One common synthetic route is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate salt (Pinner salt), which is then reacted with an amine. researchgate.net Alternatively, amidines can be synthesized from amides or thioamides by activation followed by reaction with an amine. researchgate.net For instance, the reaction of N-substituted benzamide (B126) derivatives can lead to the desired amidine structures.

A particularly effective method for generating sterically demanding N,N'-diarylbenzamidines involves the condensation of carboxylic acids with anilines. This reaction can be promoted by reagents such as polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). This approach allows for the synthesis of a variety of N,N'-bis(aryl)amidines by varying the carboxylic acid and aniline (B41778) starting materials. The synthesis of bisbenzamidine derivatives in a benzo[c]thiophene (B1209120) series has also been reported, involving the transformation of terminal bromine atoms into amidine groups in a multistep synthesis.

N-Substituted Imido Chloride Routes

The synthesis of N,N,N'-trisubstituted amidines, such as derivatives of N,N-Dimethyl-N'-phenyl-benzamidine, can be effectively achieved through the use of imidoyl chloride intermediates. wikipedia.orgfiveable.me This method is a versatile and powerful tool in organic synthesis for creating the C=N bond characteristic of the amidine core. fiveable.me

The process is typically a two-step sequence. First, a secondary amide is converted into its corresponding imidoyl chloride. For the synthesis of the parent compound's backbone, N-phenylbenzamide would be the starting material. This amide is treated with a halogenating agent, such as thionyl chloride or phosphorus pentachloride, which transforms the amide's carbonyl group into a reactive imidoyl chloride functional group (RC(NR')Cl). wikipedia.orgresearchgate.net

In the second step, the isolated imidoyl chloride is reacted with a primary or secondary amine to yield the final amidine product. wikipedia.orgfiveable.me To obtain this compound, N-phenylbenzimidoyl chloride is treated with dimethylamine (B145610). The nitrogen of dimethylamine acts as a nucleophile, attacking the electrophilic carbon of the imidoyl chloride and displacing the chloride ion to form the trisubstituted amidine. fiveable.me

This route's adaptability allows for the creation of a wide array of analogues by varying either the initial secondary amide or the amine used in the final step. For instance, using different substituted N-arylbenzamides or different secondary amines provides access to a diverse library of related compounds.

Table 1: Synthesis of this compound via Imido Chloride Route

StepStarting MaterialReagentIntermediate/Product
1N-PhenylbenzamideThionyl Chloride (SOCl₂)N-Phenylbenzimidoyl chloride
2N-Phenylbenzimidoyl chlorideDimethylamine ((CH₃)₂NH)This compound

N-Oxidation for Hydroxyamidine Synthesis

N-oxidation of the amidine functional group represents a significant transformation that yields N-hydroxyamidines, also known as amidoximes. This conversion is particularly relevant in medicinal chemistry, where it is often employed as a pro-drug strategy. nih.govresearchgate.net

Amidines are typically strong bases and are protonated at physiological pH, making them hydrophilic and limiting their oral absorption. nih.gov In contrast, their N-hydroxylated counterparts, the amidoximes, are significantly less basic due to the introduction of the electronegative oxygen atom. This increased lipophilicity allows them to be more readily absorbed through the gastrointestinal tract. nih.gov

Once absorbed, these amidoxime (B1450833) pro-drugs can be reduced back to the pharmacologically active amidine form by metabolic enzymes. nih.govresearchgate.net Studies have identified enzyme systems involving cytochrome P450 that are capable of performing this reduction, highlighting a reversible metabolic cycle between amidines and their N-oxidized forms. nih.gov While much research has focused on the reduction of amidoximes to amidines for pro-drug activation, the reverse reaction—the N-oxidation of amidines—is a key part of this metabolic pathway. nih.govresearchgate.net

For a trisubstituted amidine like this compound, N-oxidation would likely produce an N-oxide derivative. This transformation can be a target for chemists aiming to improve the pharmacokinetic profile of an amidine-containing drug candidate.

Table 2: General Transformation for N-Oxidation of a Benzamidine

Starting Compound ClassTransformationProduct Compound Class
N,N,N'-Trisubstituted BenzamidineN-OxidationN,N,N'-Trisubstituted Benzamidine N-Oxide

Coordination Chemistry and Ligand Properties of N,n Dimethyl N Phenyl Benzamidine

Amidine Ligand Classification and Bonding Modes

Amidines are a class of organic compounds that are the dinitrogen analogs of carboxylic acids and esters. sphinxsai.com They possess a unique structural feature combining a C-N double bond with a C-N single bond, which has some partial double bond character. sphinxsai.com This structure confers a rich chemistry and diverse binding properties upon amidine-containing molecules. sphinxsai.com

Ligands are broadly classified based on the number of donor atoms they use to bind to a central metal ion, a property known as denticity. uomustansiriyah.edu.iqlibretexts.org A ligand that binds through a single donor atom is termed monodentate, while a ligand that binds through two donor atoms is called bidentate. uomustansiriyah.edu.iqcsbsju.edu Ligands that can bind through more than one atom are generally referred to as polydentate or multidentate. libretexts.org The use of polydentate ligands often leads to the formation of more stable metal complexes through what is known as the chelate effect. csbsju.edulibretexts.org

Amidines, and more specifically their deprotonated form, amidinates, are versatile ligands in coordination chemistry. sphinxsai.com The bonding of amidinate ligands to a metal center typically involves the two nitrogen atoms, leading to a delocalization of the π-electrons across the N-C-N fragment. sphinxsai.com This delocalization is a key feature of their coordination chemistry.

Monodentate and Chelating Coordination

Amidine ligands can exhibit different coordination modes, primarily acting as either monodentate or bidentate chelating ligands.

Monodentate Coordination: In this mode, the amidine ligand binds to the metal center through only one of its nitrogen atoms. fiveable.mepurdue.edu This type of interaction is less common for amidinate ligands, which typically favor chelation. Monodentate ligands, in general, form less stable complexes compared to their polydentate counterparts due to the absence of the chelate effect. fiveable.me

Chelating Coordination: More commonly, amidinate ligands act as bidentate chelating agents, coordinating to a single metal center through both nitrogen atoms. csbsju.edu This forms a stable four-membered ring structure with the metal atom. This chelating behavior is a result of the favorable thermodynamics of forming a ring structure, known as the chelate effect, which enhances the stability of the resulting complex. csbsju.edulibretexts.org The formation of a chelate ring with an amidinate ligand leads to a more rigid and stable structure.

Complexation with Transition Metals

The ability of N,N-Dimethyl-N'-phenyl-benzamidine and related amidinate ligands to form stable complexes with a wide variety of transition metals has been extensively studied. researchgate.netresearchgate.netmdpi.com These complexes exhibit diverse geometries and electronic properties, which are influenced by the nature of the metal, the substituents on the amidinate ligand, and the presence of other co-ligands. wikipedia.orglibretexts.org

Platinum(II) Complexes with N1,N2-Diphenyl Benzamidine (B55565) Ligands

Research has been conducted on platinum(II) complexes incorporating N1,N2-diphenyl benzamidine ligands. sphinxsai.com Platinum(II) complexes are of significant interest, often exhibiting square-planar geometries. researchgate.net The coordination of amidinate ligands to platinum(II) can influence the electronic properties and reactivity of the metal center. nih.gov Dinuclear and polynuclear platinum(II) complexes, where metal ions are linked by bridging ligands, have also been a subject of study. nih.gov The nature of the ligands, including their steric and electronic properties, plays a crucial role in determining the structure and potential applications of these platinum complexes. wikipedia.orgrsc.orgrsc.org

Tin(II) Amidinate Complexes and Spectator Ligand Role

Amidinate ligands have been successfully used to stabilize tin(II) complexes. nih.gov In many of these complexes, the amidinate ligand acts as a "spectator ligand." A spectator ligand is one that coordinates to the metal center but does not directly participate in the chemical reactions occurring at the metal. wikipedia.org However, these ligands play a crucial role in influencing the reactivity of the metal center by modifying its electronic and steric environment. wikipedia.org The synthesis of tin(II) cations stabilized by non-symmetric N,N',O-chelating ligands has also been explored. rsc.org

A series of tin(II) amido complexes with m-terphenyl (B1677559) carboxylate ligands have been synthesized and characterized. nih.gov These complexes feature a dimeric structure with a central Sn₂O₄C₂ heterocyclic core. nih.gov Reactivity studies of these tin(II) carboxylate complexes have led to the isolation of a 1,3-diaza-2,4-distannacyclobutanediyl, which contains a Sn₂N₂ heterocyclic core. nih.gov

Nickel(II) Complexes with Amidinate Ligands

Nickel(II) complexes featuring amidinate ligands have been synthesized and characterized. researchgate.netrsc.org These complexes often exhibit square-planar or tetrahedral geometries. harvard.edu The specific geometry adopted is influenced by the steric bulk of the substituents on the amidinate ligand and the electronic properties of the nickel center. harvard.edu For instance, nickel(II) complexes with certain tetradentate diamide-diamine ligands have been shown to undergo oxidative dehydrogenation of the amine groups in the presence of air. rsc.orgresearchgate.net

The complexation of nickel(II) with various amide-containing ligands has been an active area of research. rsc.org The resulting complexes have been characterized using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. rsc.orgresearchgate.net

Complex TypeGeometryKey Features
Ni(II) with Tetradentate Diamide-Diamine LigandsSquare-planarCan undergo oxidative dehydrogenation of ligand amines. rsc.orgresearchgate.net
Ni(II) with o-Carboranyl Amidine LigandsHalf-sandwich or η⁵:κ²(N,N') coordinationThe coordination mode depends on the specific ligand and reaction conditions. rsc.org
Ni(II) with N-Heterocyclic Carbene/Amidate LigandsSquare-planarCan exist as cis/trans geometric isomers. researchgate.net

Molybdenum Carbonyl Complexes with Hindered Amidinate Ligands

The coordination chemistry of amidinate ligands extends to early transition metals as well. Molybdenum carbonyl complexes containing sterically hindered amidinate ligands have been prepared and studied. The use of bulky substituents on the amidinate ligand can influence the coordination number and geometry of the resulting molybdenum complex. These bulky ligands can create a specific steric environment around the metal center, which can be useful in catalysis and other applications.

Oxorhenium(V) Complexes with Thiocarbamoylbenzamidines

Direct studies on oxorhenium(V) complexes incorporating this compound as part of a thiocarbamoylbenzamidine ligand framework are not readily found in the surveyed literature. However, the coordination chemistry of oxorhenium(V) with structurally related thiosemicarbazone ligands derived from N-[N',N'-dialkylamino(thiocarbonyl)]benzimidoyl chlorides offers valuable insights. These ligands share a similar benzimidoyl core functionalized with a sulfur-containing group.

In studies of oxorhenium(V) complexes with thiosemicarbazones derived from N-[N',N'-diethylamino(thiocarbonyl)]benzimidoyl chloride, the ligands, denoted as H2L, react with (NBu4)[ReOCl4] to form neutral complexes with the general formula [ReOCl(L)]. These ligands are potentially tridentate, coordinating to the rhenium center. The resulting complexes have demonstrated significant antiproliferative effects in in-vitro experiments, a property also observed in the free ligands. This suggests that the core structure, which is analogous to a thiocarbamoylbenzamidine, is a potent pharmacophore, and its coordination to the oxorhenium(V) core can modulate this biological activity.

While no specific data tables for this compound containing thiocarbamoylbenzamidine complexes of oxorhenium(V) are available, the table below summarizes key features of related oxorhenium(V) thiosemicarbazone complexes.

Complex TypeLigand TypeKey Findings
[ReOCl(L)]Thiosemicarbazones from N-[N',N'-diethylamino(thiocarbonyl)]benzimidoyl chlorideStrong antiproliferative effects, ligand acts as a tridentate donor.

Copper(II) Complexes with Hydroxyamidines

The coordination chemistry of copper(II) with this compound in its hydroxyamidine form has not been specifically detailed in the available literature. However, extensive research on copper(II) complexes with other N-hydroxyamidines, particularly N-hydroxy-N,N'-diarylformamidines, provides a strong basis for predicting its behavior. These related ligands form stable complexes with copper(II), typically with a 1:2 metal-to-ligand ratio.

For instance, a series of mononuclear copper(II) complexes with the general formula [Cu(L)2] have been synthesized using N-hydroxy-N,N'-diarylformamidine ligands (where L represents the deprotonated ligand). Single-crystal X-ray diffraction studies of complexes with N-hydroxy-N,N'-(2,6-dimethylphenyl)formamidine and N-hydroxy-N,N'-(2,6-diisopropylphenyl)formamidine revealed a square planar geometry around the copper(II) center with a near C2 symmetry. nih.gov This coordination geometry is a common feature for Cu(II) with such bidentate ligands.

The reaction of N-hydroxy-N-(2-chloro-3-methyl)phenyl-N'-(2,6-dimethyl)phenylbenzamidine hydrochloride with copper(II) results in the formation of a water-insoluble buff-colored precipitate. rsc.org This reaction is quantitative over a wide pH range (2.5-10.0) and is highly selective at pH 3.0-4.5, indicating a strong affinity of the hydroxyamidine functionality for copper(II). rsc.org Thermal gravimetric analysis of this complex shows decomposition occurring in a single step between 220-500 °C, with the complex melting with decomposition at 220 °C. rsc.org The negative entropy of formation suggests a more ordered structure for the complex compared to the free ligand. rsc.org

The following table presents data for a representative copper(II) complex with a related N-hydroxyamidine ligand.

LigandComplex FormulaGeometryKey Observations
N-hydroxy-N,N'-(2,6-dimethylphenyl)formamidine[Cu(L)2]Square PlanarMononuclear complex with near C2 symmetry. nih.gov
N-hydroxy-N-(2-chloro-3-methyl)phenyl-N'-(2,6-dimethyl)phenylbenzamidine[Cu(L)2]Not specifiedForms a stable, insoluble precipitate; 1:2 metal-to-ligand ratio. rsc.org

Influence of Amidine Ligands on Metal Reactivity

The reactivity of metal complexes is significantly influenced by the electronic and steric properties of their ligands. While specific studies on the influence of this compound are not available, general principles derived from related amidine ligands can be applied.

Steric effects arise from the spatial arrangement of the atoms in the ligand. The dimethylamino group is relatively small, while the phenyl group introduces more significant steric bulk. This steric hindrance can influence the coordination geometry around the metal center, the number of ligands that can coordinate, and the accessibility of the metal for reactions with other substrates. For instance, in nickel-catalyzed cross-coupling reactions, it has been shown that remote steric hindrance on phosphine (B1218219) ligands can significantly enhance catalytic activity. rsc.org A similar principle could apply to amidine ligands, where the steric profile of the N-substituents can be tailored to optimize reactivity.

The table below summarizes the general electronic and steric effects of substituents on amidine ligands, which can be extrapolated to this compound.

SubstituentPositionElectronic EffectSteric Effect
DimethylN-terminusElectron-donating (inductive)Relatively small
PhenylN'-terminusElectron-withdrawing (resonance), Electron-donating (inductive)Moderate to significant

Structural Elucidation and Conformational Analysis of N,n Dimethyl N Phenyl Benzamidine and Its Complexes

X-ray Crystallographic Investigations of Benzamidines

Ten benzamidinium salts of various acids have been crystallized and analyzed, revealing a range of hydrogen bonding motifs that are key to their supramolecular structures. universityofgalway.ieresearchgate.net These investigations, often involving single-crystal X-ray analysis, are fundamental to understanding the solid-state behavior of this class of compounds. universityofgalway.ieresearchgate.net

Conformational Analysis of Phenyl Rings in N-Phenylbenzamidine Ligands

In the absence of significant steric constraints, such as within a protein binding pocket, the phenyl ring is typically not coplanar with the amidine group. Quantum mechanics calculations indicate a rotational barrier, with the planar conformation being a point of higher energy. nih.gov For instance, the energy minimum for the torsion angle in some derivatives is found at approximately 60° and 240°. ebi.ac.uk This non-planar arrangement is a key feature of the molecule's preferred low-energy state. nih.gov

Table 1: Torsion Angle Preferences in Benzamidinium Derivatives

Derivative Type Torsion Angle (N-C-C-C) Preference Energy Barrier to Planar Conformation
Unsubstituted Benzamidinium Non-planar ~2.5 kcal/mol

This table provides generalized data based on computational studies of benzamidinium derivatives to illustrate conformational preferences. nih.gov

Hydrogen Bonding Interactions in Solid State Structures

Hydrogen bonding plays a pivotal role in the crystal packing of benzamidines and their salts. universityofgalway.ieresearchgate.net Hydrogen bonds are a specific type of dipole-dipole interaction between a hydrogen atom in a highly polar bond (e.g., N-H) and a lone pair of electrons on a nearby electronegative atom. khanacademy.org In the solid state, these interactions dictate the formation of extended networks and supramolecular assemblies. universityofgalway.ieresearchgate.net

In benzamidinium salts, the protonated amidinium group is an excellent hydrogen bond donor. It readily forms charge-assisted hydrogen bonds with various acceptors like carboxylates, sulfonamides, or even chloride ions in metal complexes. universityofgalway.ieresearchgate.netnih.gov These interactions can be intramolecular or intermolecular, leading to the formation of chains, layers, or more complex three-dimensional structures. researchgate.netnih.gov Common hydrogen bonding motifs observed include N-H···O and N-H···Cl interactions. nih.gov

Spectroscopic Characterization Techniques for Amidines

Spectroscopy is essential for characterizing amidines in various states. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.

Infrared (IR) Spectroscopy: The IR spectra of amidines exhibit characteristic absorption bands. The stretching vibration of the C=N double bond typically appears in the region of 1630–1640 cm⁻¹. mdpi.com For amidines containing an N-H bond, the N-H stretching vibration is observed around 3290–3380 cm⁻¹. mdpi.com The PubChem entry for N-phenylbenzamidine confirms these general ranges. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In N,N-Dimethyl-N'-phenyl-benzamidine, the two methyl groups on one nitrogen atom can appear as non-equivalent signals in the ¹H NMR spectrum, indicating restricted rotation around the C-N single bond. mdpi.com For a related compound, two singlets were observed at 3.38 and 3.26 ppm for the N(CH₃)₂ fragment. mdpi.com

¹³C NMR: Similarly, the two methyl carbons can also be non-equivalent in the ¹³C NMR spectrum, appearing at distinct chemical shifts (e.g., 39.9 and 37.8 ppm in a related molecule). mdpi.com

¹⁵N NMR: This technique is especially powerful for studying the protic state and hydrogen-bonding behavior of amidines. nih.gov The chemical shift of a ¹⁵N nucleus within the amidine group is sensitive to its local electronic environment, making it an excellent probe for structural analysis. nih.gov Facile installation of a ¹⁵N label at the imino nitrogen provides a distinct advantage for detailed NMR studies. nih.gov

Table 2: Typical Spectroscopic Data for Amidine Derivatives

Technique Functional Group Characteristic Signal
IR Spectroscopy N-H stretch 3290–3380 cm⁻¹
IR Spectroscopy C=N stretch 1630–1640 cm⁻¹
¹H NMR N(CH₃)₂ Two singlets (e.g., ~3.3-3.4 ppm)

Data is compiled from studies on various amidine compounds to represent typical values. mdpi.com

Structural Changes upon Complexation

When a benzamidine (B55565) ligand like this compound coordinates to a metal center, its molecular geometry undergoes noticeable changes. These structural perturbations are a direct consequence of the electronic interaction between the ligand and the metal. The donation of electron density from the ligand's nitrogen atom(s) to the metal alters the bond orders within the amidine backbone.

C-N Bond Length and N-C-N Angle Sensitivity

The amidine fragment [-N=C(R)-N<] is particularly sensitive to coordination. In a free, unprotonated amidine, the two C-N bonds have distinct single and double bond character. Upon protonation or coordination to a metal, the positive charge becomes delocalized across the N-C-N system. This results in a shortening of the C-N single bond and a lengthening of the C=N double bond, making the two bond lengths more similar.

For example, X-ray analysis of boronated amidine complexes shows that the amidine fragment adopts an E configuration with nearly equal C-N bond lengths of approximately 1.312–1.319 Å and 1.327–1.330 Å. mdpi.com This equalization of bond lengths is a hallmark of delocalization within the N-C-N moiety upon complexation. The N-C-N bond angle is also affected by the steric and electronic demands of the metal center and other substituents.

Table 3: Comparison of Geometric Parameters in Amidines

State of Amidine Approximate C-N(1) Bond Length (Å) Approximate C-N(2) Bond Length (Å) N-C-N Angle
Free Amidine (localized) ~1.25 (C=N) ~1.36 (C-N) Variable

Data for the free amidine is based on typical bond lengths, while data for the coordinated amidine is from a study on boronated complexes. mdpi.com

Computational Chemistry and Mechanistic Insights for N,n Dimethyl N Phenyl Benzamidine Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT calculations offer profound insights into the reactivity of N,N-Dimethyl-N'-phenyl-benzamidine, particularly in C-H amination reactions and ring expansion mechanisms of related heterocyclic systems.

The direct C-H amination of arenes is a powerful strategy for the synthesis of N-aryl compounds, and the benzamidine (B55565) moiety in this compound can act as a directing group to facilitate such transformations. Mechanistic studies on rhodium-catalyzed direct C-H amination reactions using organic azides as the nitrogen source have been a subject of detailed computational investigation. ibs.re.krelsevierpure.com

DFT calculations have been instrumental in distinguishing between different possible mechanistic pathways. For instance, in Rh(III)-catalyzed C-H amination, a stepwise pathway is often favored over a concerted C-N bond formation. ibs.re.krelsevierpure.com The catalytic cycle typically involves:

C-H Activation: The rhodium catalyst coordinates to the directing group (the amidine) and activates a C-H bond on the phenyl ring, forming a rhodacycle intermediate.

Nitrenoid Formation: The organic azide (B81097) reacts with the rhodium center to form a rhodium-nitrenoid species.

Migratory Insertion: The nitrenoid inserts into the Rh-C bond.

Reductive Elimination/Protonolysis: The aminated product is released, and the catalyst is regenerated.

Kinetic studies and DFT calculations suggest that the rate-limiting step can be the formation of the Rh-nitrenoid intermediate rather than the C-H activation step itself. ibs.re.krelsevierpure.com The amidine group's electronic and steric properties play a crucial role in the efficiency and regioselectivity of the C-H amination. DFT can model these effects by calculating the energies of various transition states and intermediates for different substitution patterns on the phenyl ring or the amidine itself.

Table 1: Key Mechanistic Steps in Rh-Catalyzed C-H Amination Investigated by DFT
Mechanistic StepDescriptionTypical Computational Insights
C-H ActivationFormation of a metallacycle via cleavage of a C-H bond directed by the amidine group.Calculation of activation barriers for ortho- vs. meta- vs. para-C-H activation to predict regioselectivity.
Nitrenoid FormationReaction of the metal center with an azide to form a metal-nitrenoid complex.Determination of the thermodynamics and kinetics of nitrenoid formation, which can be the rate-limiting step. ibs.re.krelsevierpure.com
C-N Bond FormationInsertion of the nitrene into the metal-carbon bond of the metallacycle.Comparison of concerted vs. stepwise pathways for the C-N bond formation. ibs.re.kr
Catalyst RegenerationRelease of the aminated product and regeneration of the active catalyst.Investigation of the role of proton sources or oxidants in the final step of the catalytic cycle.

Amidine functionalities can be incorporated into heterocyclic rings, and their reactivity can be harnessed in ring expansion reactions to access larger, more complex cyclic systems. DFT studies have been employed to understand the mechanisms of such transformations. For example, the ring expansion of 1,2-amino alcohols to N-heterocycles can be enabled by a proton-coupled electron transfer process, a mechanism that can be thoroughly investigated using computational methods. acs.org

In the context of amidines, they can act as catalysts in ring-opening polymerizations of cyclic esters, a process that, while not a simple ring expansion, involves the interaction of the amidine with a cyclic system. acs.orgacs.org DFT calculations can shed light on the bifunctional activation mechanism where the amidine activates both the monomer and the initiator. acs.org

More direct examples of ring expansion include the De Mayo reaction, a photocycloaddition-ring-opening cascade that can be used to synthesize medium-sized rings. nih.gov While not directly involving an amidine in the core transformation, if an amidine-containing substrate were used, DFT could predict its influence on the reaction's feasibility and outcome.

Theoretical studies on the rearrangement of aminyl radicals provide another avenue where amidine-containing heterocycles could undergo ring expansion. The intramolecular addition of an aminyl radical to a carbonyl group is a known method for lactam synthesis via ring expansion, and DFT can be used to calculate the reaction barriers and predict the regioselectivity of such processes. acs.org

Table 2: Computational Approaches to Amidine-Involved Ring Transformations
Ring Transformation TypeRole of AmidineInsights from DFT
Ring-Opening PolymerizationOrganocatalystElucidation of bifunctional activation of monomer and initiator; calculation of activation energies. acs.orgresearchgate.net
Photochemical Ring ExpansionSubstituent on the reacting moleculePrediction of the effect of the amidine group on the excited state energies and reaction pathways.
Radical-Mediated Ring ExpansionPart of the heterocyclic systemCalculation of transition state energies for radical addition and subsequent ring expansion steps. acs.org
Cascade Ring ExpansionFunctional group within the substratePrediction of reaction outcomes based on the Gibbs free energies of isomeric species. rsc.org

Computational Modeling of Amidine-Metal Interactions

The coordination of this compound to metal centers is fundamental to its application in catalysis and materials science. Computational modeling, particularly with DFT, provides detailed information about the nature of the amidine-metal bond, the geometry of the resulting complexes, and their electronic properties.

DFT calculations can accurately predict the bond lengths and angles in metal complexes of amidine-containing ligands. researchgate.net These studies often reveal that the coordination is distorted from ideal geometries due to the steric and electronic constraints of the ligand. For instance, in complexes of dimethylzinc (B1204448) with bidentate nitrogen ligands, DFT has been used to explain deviations in dihedral angles. researchgate.net

The nature of the bonding between the amidine nitrogen atoms and the metal can be analyzed using various computational tools, such as Natural Bond Orbital (NBO) analysis. This can quantify the extent of sigma-donation from the ligand to the metal and pi-backbonding from the metal to the ligand. Theoretical studies on transition metal complexes with nitriles and isocyanides, which are related to the nitrile precursor of amidines, have been extensively reviewed, providing a framework for understanding the electronic structure and reactivity of amidine complexes. researchgate.net

Furthermore, computational models can predict the stability of different coordination modes. For example, a theoretical investigation of histidine-transition metal complexes using DFT explored the preference for bidentate versus tridentate coordination. nih.gov A similar approach could be applied to this compound to understand its preferred binding mode with different metal ions. Molecular dynamics simulations have also been used to study the binding process of benzamidine to the enzyme trypsin, revealing metastable intermediate states and the kinetic pathway of binding. nih.govnih.gov

Table 3: Parameters from Computational Modeling of Amidine-Metal Complexes
ParameterComputational MethodInformation Gained
Optimized GeometryDFTPrediction of bond lengths, bond angles, and dihedral angles. researchgate.net
Binding EnergyDFTQuantification of the strength of the amidine-metal interaction.
HOMO-LUMO GapDFTInsight into the electronic stability and reactivity of the complex.
NBO AnalysisDFT/NBOCharacterization of donor-acceptor interactions and the nature of the coordinate bond.
Vibrational FrequenciesDFTAssignment of experimental IR and Raman spectra, including metal-ligand stretching frequencies. researchgate.net

Mechanistic Proposals for Amidine Transformations

Computational chemistry is crucial for proposing and validating mechanisms for the transformations of amidines. For this compound, this includes reactions where the amidine moiety acts as a reactant, a catalyst, or a directing group.

DFT studies have been used to investigate the mechanism of reactions between amidines and other heterocycles, such as 1,2,3-triazines and 1,2,3,5-tetrazines. These studies have shown that the reaction can proceed through an addition/N2 elimination/cyclization pathway rather than a conventional Diels-Alder reaction. The rate-limiting step was identified as the initial nucleophilic attack of the amidine.

In the context of C-H functionalization, where the amidine can serve as a directing group, DFT calculations can help to elucidate the mechanism of distal C-H functionalization of arenes. nih.gov For instance, in the palladium-catalyzed C-H functionalization of benzylamines, a transient mediator strategy has been proposed, and DFT can be used to model the energies of the intermediates and transition states involved in this catalytic cycle.

Furthermore, mechanistic studies of ring-enlargement reactions can be computationally modeled. For example, the conversion of a 3-(methylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione to a 1,4-benzodiazepine-2,5-dione has been studied using DFT, revealing the role of a base in promoting the ring-enlargement and the associated energy profile. nih.gov Such studies provide a blueprint for investigating potential ring-enlargement reactions involving heterocyclic systems derived from this compound.

The insights gained from these computational studies are not only of academic interest but also have practical implications for the design of new catalysts and the development of novel synthetic methodologies. By providing a detailed understanding of the reaction mechanisms, computational chemistry can guide experimental efforts to optimize reaction conditions and expand the scope of amidine transformations.

Applications in Organic Synthesis and Catalysis Involving N,n Dimethyl N Phenyl Benzamidine

Role as Organic Reagents in Heterocyclic Synthesis

Amidines are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Their inherent reactivity allows them to participate in various cyclization reactions to form stable ring systems. For instance, N-phenyl-benzimidamides, which are structurally related to N,N-Dimethyl-N'-phenyl-benzamidine, have been successfully employed in the synthesis of quinazoline (B50416) scaffolds. nih.gov In these reactions, the amidine moiety serves as a key component, providing the necessary nitrogen atoms for the heterocyclic ring.

One notable method involves the reaction of N-phenyl-benzimidamides with a one-carbon source like polyoxymethylene under transition-metal-free conditions to yield quinazoline derivatives. nih.gov This approach is valued for its mild reaction conditions and tolerance of various functional groups on the aromatic rings. While this specific example does not use this compound, the underlying chemical principles suggest that it could potentially be used in similar transformations. The presence of the dimethylamino group might influence the reactivity and regioselectivity of such cyclization reactions.

Amidine-Based Catalysis and Ligand Design

The utility of amidines extends into the realm of catalysis, where they can function as ligands for transition metals or as organocatalysts themselves. The nitrogen atoms in the amidine core can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complexes.

Homogeneous Catalysis using Amidine-Derived Ligands

Amidine-derived ligands have been utilized in various homogeneous catalytic reactions. These ligands can stabilize metal catalysts and modulate their electronic and steric properties. For example, palladium complexes bearing aminophosphine (B1255530) ligands, which share some structural similarities with amidines in terms of phosphorus-nitrogen bonds, have been shown to be effective in cross-coupling reactions. nih.gov

Specific Catalytic Transformations (e.g., Polymerization)

The application of amidine-based systems in polymerization reactions has been explored. Certain amidine compounds can act as initiators or catalysts in the polymerization of specific monomers. For example, the polymerization of N-phenylmaleimide has been successfully initiated by various catalysts, including nitrogen-containing compounds. al-kindipublisher.comresearchgate.net

Although there is no specific data on the use of this compound in polymerization, its basic character, stemming from the nitrogen atoms, suggests a potential role as a catalyst or initiator in certain polymerization processes. The specific structure of the amidine would likely influence the kinetics and properties of the resulting polymer.

Amidines as Building Blocks for Complex Molecular Architectures

The structural framework of amidines makes them attractive building blocks for the construction of more complex molecules, including macrocycles and supramolecular assemblies. The ability of the amidine group to engage in specific interactions, such as hydrogen bonding and metal coordination, can be exploited to direct the formation of larger, well-defined structures.

While the direct use of this compound in the synthesis of complex molecular architectures is not prominently documented, the general principles of supramolecular chemistry suggest its potential in this area. The combination of a rigid phenyl group and the flexible dimethylamino group, along with the coordinating amidine core, could allow for the programmed assembly of intricate molecular systems.

Q & A

Q. What are the optimal synthetic routes and purification methods for N,N-Dimethyl-N'-phenyl-benzamidine?

this compound can be synthesized via condensation reactions between substituted amines and carbonyl precursors under controlled pH and temperature. Purification often involves recrystallization from diethyl ether or ethanol, as demonstrated in analogous platinum complexes (e.g., [Pt(triphos)N-(N'-phenyl-benzamidine)][PF₆], where slow evaporation yielded high-purity crystals suitable for X-ray diffraction) . Solvent selection is critical to avoid residual DMF, which may interfere with characterization .

Q. How can X-ray crystallography and spectroscopic techniques resolve the structural configuration of this compound?

X-ray diffraction (XRD) provides precise bond distances and angles, as seen in [Pt(triphos)N-(N'-phenyl-benzamidine)][PF₆], where Pt–N bond lengths were measured at 2.01–2.05 Å, and the amidine ligand adopted a monodentate coordination mode . IR spectroscopy identifies functional groups (e.g., N–H stretches at ~3398 cm⁻¹ and bends at ~1545 cm⁻¹) , while ³¹P NMR reveals electronic environments of counterions (e.g., PF₆⁻ resonance at −143 ppm) .

Advanced Research Questions

Q. What mechanistic insights can be derived from catalytic deoxygenation studies involving benzamidine derivatives?

In platinum complexes, benzamidine ligands participate in catalytic deoxygenation by stabilizing transition states via π-backbonding and hydrogen-bonding interactions. For example, [Pt(triphos)N-(N'-phenyl-benzamidine)][PF₆] facilitates phenolic deoxygenation through a proposed oxidative addition-reductive elimination pathway, with kinetic studies showing rate dependence on substrate electron-withdrawing groups . Contradictions in turnover numbers (TONs) across studies may arise from solvent polarity effects or competing side reactions .

Q. How do solvent polarity and substituent effects modulate the electronic properties of this compound?

Solvent-dependent intramolecular charge transfer (ICT) states are observed in related "push-pull" benzamidines. For instance, in acetonitrile, dimethyl substitution enhances ICT stabilization, shifting absorption maxima to longer wavelengths (λmax ≈ 450 nm) compared to nonpolar solvents. DFT calculations (B3LYP/6-31G*) corroborate this, showing increased dipole moments (Δμ ≈ 8 D) in polar media . Contradictory fluorescence quantum yields in DMSO versus cyclohexane highlight the role of solvent relaxation dynamics in non-radiative decay pathways .

Q. What computational strategies are recommended for modeling the electronic structure of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) effectively predicts ground-state geometries and frontier molecular orbitals. For excited states, time-dependent DFT (TD-DFT) reproduces experimental UV-Vis spectra and identifies charge-transfer transitions (e.g., HOMO→LUMO with >90% contribution). Validation against crystallographic data (e.g., bond angles <1% deviation) ensures accuracy .

Data Contradictions and Resolution

  • Structural vs. Spectroscopic Data : Discrepancies between XRD-derived bond lengths and DFT-optimized geometries may arise from crystal packing effects. Multi-technique validation (e.g., NMR, IR) is advised .
  • Catalytic Activity : Variability in TONs for deoxygenation reactions could stem from undetected trace impurities or ligand decomposition. Controlled experiments with in-situ FTIR monitoring are recommended .

Methodological Recommendations

  • Synthesis : Use Schlenk-line techniques under inert atmospheres to prevent oxidation of sensitive intermediates .
  • Characterization : Combine XRD with solid-state NMR to resolve dynamic disorder in crystal lattices .
  • Computational Modeling : Benchmark DFT methods against experimental spectra to validate excited-state predictions .

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